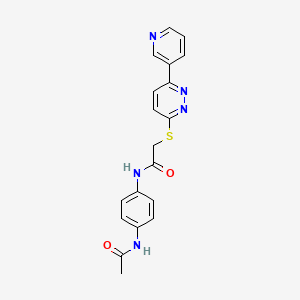

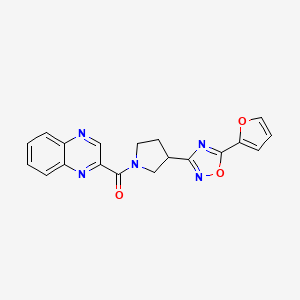

![molecular formula C11H12N2S B2792578 2-(allylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 105770-74-9](/img/structure/B2792578.png)

2-(allylthio)-5-methyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

“2-(allylthio)-5-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The compound also contains an allylthio group and a methyl group attached to the imidazole ring .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been widely studied for their diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It’s known that benzimidazoles exhibit a wide range of biological activities, including anticancer activities . The mode of action is often correlated with the substitution pattern around the nucleus .

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in anticancer therapy

Result of Action

Benzimidazole derivatives have been associated with anticancer activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-(allylthio)-5-methyl-1H-benzo[d]imidazole in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Orientations Futures

There are several future directions for the research on 2-(allylthio)-5-methyl-1H-benzo[d]imidazole. One of the potential directions is to explore its applications in the development of novel anticancer drugs. Another direction is to investigate its potential as a material for the fabrication of sensors and electronic devices. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for various applications.

Conclusion:

In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, high yield, and pharmacological activities make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its properties for various applications.

Applications De Recherche Scientifique

2-(allylthio)-5-methyl-1H-benzo[d]imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral activities. It has also been found to possess antioxidant and anti-inflammatory properties.

Propriétés

IUPAC Name |

6-methyl-2-prop-2-enylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVROOKMSMTGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

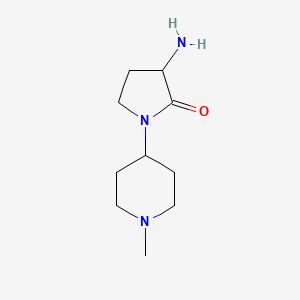

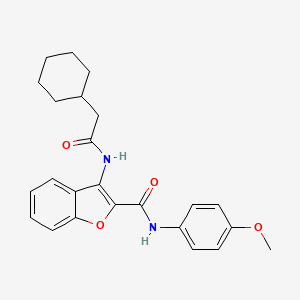

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

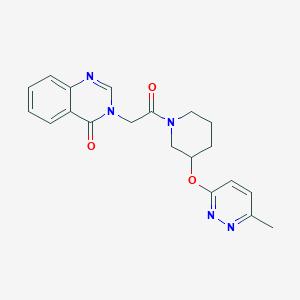

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)

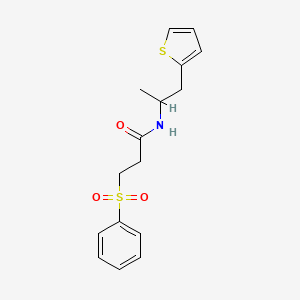

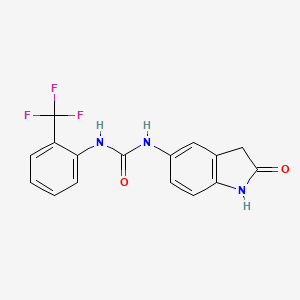

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2792508.png)

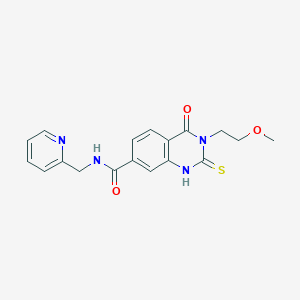

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792512.png)

![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)